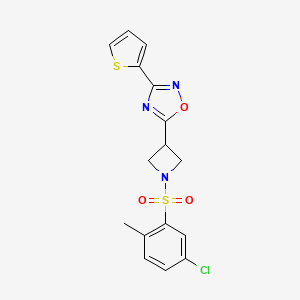
5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(1-((5-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an azetidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are largely attributed to the presence of multiple functional groups such as sulfonamide, thiophene, and oxadiazole.
Structural Overview
The molecular formula of this compound is C17H15ClN4O3S, with a molecular weight of approximately 390.8 g/mol. The structure is defined by:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that may influence the compound's interaction with biological targets.
- Oxadiazole Ring : A five-membered ring containing nitrogen and oxygen, known for its diverse biological activities.
- Sulfonamide Group : Enhances pharmacological properties and potential interactions with various enzymes and receptors.
Anticancer Properties
Research indicates that compounds featuring the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study highlighted that oxadiazoles can target the NF-κB signaling pathway, leading to reduced cell proliferation in hepatocellular carcinoma (HCC) cells .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| CMO | 0.3 | HCC |
| 5-(1-Azetidin) | TBD | Various |
Antimicrobial Activity
The compound's structural similarities to other oxadiazole derivatives suggest potential antimicrobial properties. Research has demonstrated that certain oxadiazoles possess activity against Mycobacterium bovis BCG, indicating their utility in treating tuberculosis . The inhibition of key enzymes involved in fatty acid biosynthesis was noted as a mechanism of action.
| Compound | Activity | Target Organism |
|---|---|---|
| Oxadiazole Derivative | Strong Inhibition | Mycobacterium bovis BCG |
Enzyme Inhibition
Oxadiazole derivatives have been reported to inhibit various enzymes critical for disease processes, including:
- Carbonic Anhydrase (CA)
- Histone Deacetylase (HDAC)
- Butyrylcholinesterase (BChE)
These interactions suggest that this compound may exhibit therapeutic effects in neurodegenerative diseases and cancer treatment by modulating enzyme activity .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity : A series of novel 1,3,4-oxadiazoles were synthesized and tested against HCC cells. Results indicated that these compounds induced apoptosis and inhibited NF-kB activation .
- Antitubercular Effects : Research on a combination of heterocyclic rings revealed promising results against dormant states of mycobacteria, suggesting a potential application in tuberculosis treatment .
Eigenschaften
IUPAC Name |
5-[1-(5-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-10-4-5-12(17)7-14(10)25(21,22)20-8-11(9-20)16-18-15(19-23-16)13-3-2-6-24-13/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHODCLIJCCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













